molecular formula C22H26N2O7 B14763479 Phthalimidinoglutarimide-propargyl-PEG3-OH

Phthalimidinoglutarimide-propargyl-PEG3-OH

Cat. No.: B14763479
M. Wt: 430.5 g/mol
InChI Key: PYLNORPEHFSHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimidinoglutarimide-propargyl-PEG3-OH is a complex organic compound that integrates multiple functional groups, including phthalimide, glutarimide, and polyethylene glycol (PEG) units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-propargyl-PEG3-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide cores. These cores are then linked through a propargyl group to a PEG3 chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the condensation of phthalic anhydride with primary amines is a common method to form the phthalimide core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-propargyl-PEG3-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like copper(I) iodide for click chemistry reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phthalimide oxides, while click chemistry reactions with azides can produce triazole-linked derivatives.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG3-OH involves its interaction with specific molecular targets and pathways. The propargyl group allows for click chemistry reactions, facilitating the attachment of the compound to various biomolecules. This can lead to the formation of stable conjugates that can target specific proteins or cellular pathways, enhancing the compound’s efficacy in therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

IUPAC Name

3-[7-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C22H26N2O7/c25-8-10-30-12-14-31-13-11-29-9-2-4-16-3-1-5-17-18(16)15-24(22(17)28)19-6-7-20(26)23-21(19)27/h1,3,5,19,25H,6-15H2,(H,23,26,27)

InChI Key

PYLNORPEHFSHAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.